Cas no 947017-77-8 (5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine)

5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine is a chemically synthesized aromatic amine derivative featuring a piperidine-substituted ethoxy side chain. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of bioactive molecules. The presence of the methyl-piperidine moiety enhances lipophilicity, potentially improving membrane permeability in drug design. Its amine functionality offers reactivity for further derivatization, making it a valuable scaffold for medicinal chemistry. The compound's stability under standard conditions ensures ease of handling in laboratory settings. Analytical characterization typically confirms high purity, supporting its use in precision synthesis.
5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine structure
947017-77-8 structure
Product Name:5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine
CAS No:947017-77-8
MF:C15H24N2O
MW:248.363863945007
CID:1072250
PubChem ID:25911717
Update Time:2025-05-24

5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine
    • 5-methyl-2-[2-(4-methylpiperidin-1-yl)ethoxy]aniline
    • 947017-77-8
    • 5-Methyl-2-(2-(4-methylpiperidin-1-yl)ethoxy)aniline
    • CS-0367095
    • AKOS000302392
    • MDL: MFCD11051003
    • Inchi: 1S/C15H24N2O/c1-12-5-7-17(8-6-12)9-10-18-15-4-3-13(2)11-14(15)16/h3-4,11-12H,5-10,16H2,1-2H3
    • InChI Key: PRGAVHDYBYEUTL-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=CC=1N)CCN1CCC(C)CC1

Computed Properties

  • Exact Mass: 248.188863393g/mol
  • Monoisotopic Mass: 248.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.5Ų

5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine Security Information

  • HazardClass:IRRITANT

5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437765-1g
5-Methyl-2-(2-(4-methylpiperidin-1-yl)ethoxy)aniline
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Additional information on 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine

Introduction to 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine (CAS No. 947017-77-8)

5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine, identified by its Chemical Abstracts Service (CAS) number 947017-77-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a phenylamine core linked to a piperidine moiety suggests promising interactions with biological targets, making it a valuable candidate for further investigation.

The structural framework of 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine incorporates several key functional groups that contribute to its unique chemical and pharmacological properties. The phenyl ring, substituted with an ethoxy group and a methyl group at the 5-position, provides a stable aromatic backbone that can engage in various non-covalent interactions with biological targets. Additionally, the 4-methyl-piperidin-1-yl side chain introduces a basic nitrogen atom, which is often crucial for binding to acidic or polar residues in proteins.

In recent years, there has been growing interest in the development of small molecules that modulate neurotransmitter systems. 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine exhibits structural features that are reminiscent of known psychoactive compounds, suggesting potential activity at central nervous system (CNS) receptors. Specifically, the piperidine moiety is a common structural element in drugs that target serotonin receptors, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This similarity suggests that 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine may exhibit similar pharmacological effects, although further research is needed to confirm these hypotheses.

The synthesis of 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the phenylamine core, followed by functionalization with an ethoxy group and subsequent coupling with the 4-methyl-piperidin-1-yl side chain. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently. These methods not only enhance the synthetic pathway but also improve the overall quality of the final product.

The pharmacological profile of 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine has been preliminarily explored in vitro using various bioassays. Initial studies suggest that this compound may interact with multiple targets, including serotonin receptors and potentially other neurotransmitter systems. For instance, its ability to bind to serotonin 5-HT1A receptors has been observed in radioligand binding assays, indicating potential anxiolytic and antidepressant effects. However, it is important to note that these findings are preliminary and require further validation through more comprehensive pharmacological studies.

Computational modeling has also played a crucial role in understanding the binding interactions of 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine with biological targets. Molecular docking studies have been used to predict how this compound might interact with proteins such as transporters and receptors. These simulations provide valuable insights into the binding mode and affinity of 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine, helping researchers design more effective derivatives with improved pharmacological properties. Such computational approaches are increasingly integral to drug discovery pipelines due to their efficiency and ability to reduce experimental costs.

In addition to its potential therapeutic applications, 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine may also serve as a valuable tool for research purposes. Its unique structure allows researchers to investigate the mechanisms of action of related compounds and understand how structural modifications influence biological activity. This information can be used to develop new drugs with enhanced efficacy and reduced side effects. Furthermore, the compound's ability to interact with multiple targets makes it a promising scaffold for structure-based drug design.

The safety profile of 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine is another critical aspect that requires thorough evaluation before any clinical applications can be considered. Preliminary toxicology studies have been conducted to assess its acute toxicity and potential long-term effects. These studies involve evaluating parameters such as mortality rates, behavioral changes, and organ toxicity in animal models. While initial results appear promising, further extensive safety testing is necessary to ensure that 5-Methyl-2-[2-(4-methyl-piperidin-1-yI)-ethoxy]-phenylllamine is safe for use in humans.

The development of novel therapeutic agents is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. To address these issues, researchers have explored various strategies to enhance the pharmacokinetic properties of 5-Methyl -[ [ -m e t h y l - p i p e r i d i n - 1 - y l ) - e t h o x y ] - p h e n y l ] - a m i n e . One approach involves chemical modifications that improve solubility while maintaining or enhancing biological activity. For example, prodrugs have been designed to increase the bioavailability of this compound by delaying its metabolic degradation in vivo.

Another area of focus has been on optimizing the delivery system for 5-Me t h y l -[ [ -m e t h y l - p i p e r i d i n - 1 - y l ) - e t h o x y ] - p h e n y l ] -a m i n e . Nanoparticle-based delivery systems have shown promise in improving drug delivery efficiency by protecting the compound from degradation and targeting specific tissues or cells. These advanced delivery methods could enhance the therapeutic efficacy of 5-Me t h y l [ [ m e t h y l - p i p e r i d i n - 1 - y l ) - e t h o x y ] - p h e n y l ] amine while minimizing side effects.

The future prospects for 5-Me t h y l [ [ m e t h y l - p i p e r i d i n - 1 - y l ) ] ethoxyy] phenyiamine are promising given its unique structural features and potential pharmacological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. Collaborative efforts between synthetic chemists, pharmacologists, and computational modelers will be essential in realizing its full therapeutic potential. As our understanding of biological systems continues to advance, compounds like 5-Me t h y l [ [ m e t h y l pi per idine] 1-yI ) ethoxyy] phenyiamine are likely to play an increasingly important role in the development of new treatments for various diseases.

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